molecular formula C9H11BrClN B3180140 2-(2-bromophenyl)cyclopropanamine HCl CAS No. 1314324-04-3

2-(2-bromophenyl)cyclopropanamine HCl

Cat. No.: B3180140
CAS No.: 1314324-04-3
M. Wt: 248.55
InChI Key: DREMIJGUQWOEDV-DKXTVVGFSA-N
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Description

Significance of the Cyclopropane (B1198618) Moiety in Bioactive Compounds

The cyclopropane ring is a recurring motif in a multitude of approved drugs and clinical candidates, underscoring its value in medicinal chemistry. Its prevalence stems from a unique combination of steric and electronic properties that can be leveraged to enhance the pharmacological profile of a molecule.

The defining characteristic of the cyclopropane ring is its significant inherent strain. The carbon-carbon bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. nih.govbeilstein-journals.orgacs.org This angle strain results in "bent" or "banana" bonds, where the electron density is located outside the direct line between the nuclei. acs.org This strained conformation makes the cyclopropane ring more reactive than larger cycloalkanes, a property that can be harnessed in specific chemical transformations. mdpi.com Despite this reactivity, the cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation, compared to linear alkyl chains, which can enhance the metabolic stability of a drug. nih.gov

The inherent strain also contributes to the unique electronic nature of the cyclopropane ring, which possesses enhanced π-character in its C-C bonds. acs.orgnih.gov This feature allows it to participate in electronic interactions, such as σ -> aryl π interactions, which can influence the conformation of the molecule. nih.gov

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The cyclopropane ring is considered such a scaffold. Its rigid structure provides a defined three-dimensional arrangement of substituents, which can lead to increased potency and selectivity for a specific biological target. nih.gov The defined vectors for pendant functionality allow for precise optimization of protein-ligand interactions.

Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The cyclopropane moiety has been successfully used as a bioisostere for gem-dimethyl groups, alkenes, and even aromatic rings in certain contexts. This allows medicinal chemists to explore new chemical space and potentially improve the properties of a drug candidate.

The incorporation of a cyclopropane ring into a molecule has a profound impact on its metabolic stability and molecular conformation. The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. acs.org This can lead to a longer drug half-life and improved pharmacokinetic properties. nih.gov

From a conformational standpoint, the rigidity of the cyclopropane ring is a key advantage. nih.gov It restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding to a biological target. acs.orgnih.gov This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity. The planarity of the three carbon atoms in the cyclopropane ring provides a well-defined anchor for appended functional groups. acs.orgnih.gov

PropertyDescriptionReference(s)
Bond Angles Approximately 60°, leading to significant angle strain. nih.govbeilstein-journals.orgacs.org
Bonding Characterized by "bent" or "banana" bonds with increased p-character. acs.orgnih.gov
Reactivity More reactive than larger cycloalkanes due to ring strain. mdpi.com
Metabolic Stability Generally more resistant to oxidative metabolism compared to linear alkyl chains. nih.gov
Conformational Rigidity Reduces the number of accessible conformations, lowering the entropic cost of binding. nih.govacs.org

Overview of 2-(2-Bromophenyl)cyclopropanamine HCl

Within the broad class of cyclopropanamine derivatives, this compound represents a specific chemical entity with distinct structural features. Its design incorporates both the foundational cyclopropane ring and a strategically placed halogen atom on the phenyl ring.

This compound belongs to the family of 2-phenylcyclopropanamine derivatives. This class of compounds has been explored for various biological activities. For instance, derivatives of 2-phenylcyclopropylmethylamine have been designed as partial agonists for the dopamine (B1211576) D2 receptor, with potential applications as novel antipsychotics. The core structure consists of a cyclopropane ring with a phenyl group and an amine group attached to adjacent carbons. The hydrochloride salt form is common for such amine-containing compounds, as it generally improves water solubility and stability, which is advantageous for pharmaceutical applications. nih.gov

The stereochemistry of the 2-phenylcyclopropanamine scaffold is crucial for its biological activity. The trans configuration of the phenyl and amine groups is a common feature in many biologically active derivatives. The absolute configuration of the chiral centers further dictates the interaction with biological targets.

The introduction of a halogen atom, in this case, bromine, onto the phenyl ring is a deliberate modification intended to modulate the compound's properties. Halogenation is a widely used strategy in medicinal chemistry to influence a molecule's pharmacokinetic and pharmacodynamic profile.

The position of the bromine atom at the ortho- (or 2-) position of the phenyl ring is significant. The electronic and steric effects of an ortho-substituent can influence the conformation of the phenyl ring relative to the cyclopropane ring, which in turn can affect binding to a biological target. Research on other ortho-substituted phenyl-containing molecules has shown that such substitutions can lead to high selectivity and potency for specific receptors.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

A thorough review of the current scientific literature reveals a notable scarcity of specific research focused on this compound. While numerous studies have explored the synthesis and biological activities of other halogenated phenylcyclopropanamine derivatives, such as those with bromine at the 4-position or fluorine at various positions, the 2-bromo isomer remains largely uncharacterized in publicly available research. lookchem.comcymitquimica.comnih.gov

The primary unaddressed question, therefore, is the specific biological activity profile of this compound. Its structural similarity to other cyclopropanamine derivatives that have shown activity as, for example, enzyme inhibitors, suggests that it may possess interesting pharmacological properties. However, without empirical data, its potential therapeutic applications remain purely speculative.

Further unaddressed questions include:

What are the optimal synthetic routes to produce this compound with high purity and yield?

What are its specific molecular targets?

How does the ortho-bromo substitution on the phenyl ring influence its binding affinity, selectivity, and pharmacokinetic properties compared to other isomers and halogenated analogs?

Could this specific substitution pattern offer any advantages in terms of metabolic stability or target engagement?

The absence of this information in the current body of scientific literature highlights a significant knowledge gap. The exploration of this particular derivative could represent a new and potentially fruitful avenue of research within the broader field of medicinal chemistry. The synthesis and evaluation of this compound would be a necessary first step to answering these fundamental questions and determining if it holds any promise as a novel therapeutic agent or a valuable research tool.

Below is a table of physical and chemical properties for related cyclopropanamine compounds, illustrating the type of data that is currently unavailable for the 2-(2-bromophenyl) isomer.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride1306604-68-1C9H11BrClN248.55
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride1269152-01-3C9H11ClFN187.64
trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride131844-46-7C9H11Cl2N204.10

Table 1: Physicochemical Properties of Related Halogenated Phenylcyclopropanamine Derivatives. This table highlights the available data for similar compounds, underscoring the lack of specific information for this compound. lookchem.comcymitquimica.comnih.govsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREMIJGUQWOEDV-DKXTVVGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175168-76-0
Record name rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride
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Synthetic Methodologies and Stereochemical Control

General Synthetic Approaches to Cyclopropanamine Derivatives

The synthesis of cyclopropanamine derivatives can be achieved through several general pathways, each offering distinct advantages and challenges. These methods typically involve either the formation of the cyclopropane (B1198618) ring at a key step or the introduction of the amine group onto a pre-existing cyclopropane scaffold.

Cyclopropanation Reactions

Cyclopropanation reactions are fundamental to the synthesis of cyclopropane-containing molecules. These reactions involve the addition of a carbene or a carbenoid to an alkene. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-(2-bromophenyl)cyclopropanamine, a logical precursor would be 2-bromostyrene.

One of the most classic and versatile methods is the Simmons-Smith reaction , which utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid. This reagent is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. For instance, the cyclopropanation of a trans-alkene will yield a trans-substituted cyclopropane. nih.gov

Another widely used method involves the metal-catalyzed decomposition of diazo compounds . wikipedia.org Rhodium and copper catalysts are commonly employed to generate a metal carbene from a diazo compound, which then reacts with an alkene. The choice of catalyst and ligand can influence the stereoselectivity of the reaction. For the synthesis of arylcyclopropanes, styrenes are common substrates for these reactions. organic-chemistry.org

The Corey-Chaykovsky reaction provides an alternative route using sulfur ylides. nih.gov This method is particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters or ketones. The reaction of a sulfonium ylide with an alkene proceeds via a betaine intermediate, which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

Cyclopropanation MethodReagentsSubstrate ExampleProduct TypeKey Features
Simmons-Smith Reaction CH₂I₂, Zn-Cu coupleAlkeneSubstituted cyclopropaneStereospecific; works well with allylic alcohols.
Metal-Catalyzed Diazo Decomposition Diazoalkane, Rh or Cu catalystAlkeneSubstituted cyclopropaneVersatile; stereoselectivity can be tuned with chiral ligands.
Corey-Chaykovsky Reaction Sulfonium ylideα,β-unsaturated carbonylCyclopropyl (B3062369) ketone/esterEffective for electron-deficient alkenes.

Amination Processes

Direct amination of a cyclopropane ring is challenging due to its reduced reactivity compared to other cycloalkanes. However, indirect methods are commonly employed. One such strategy involves the use of cyclopropylboronic acids. In a Chan-Lam coupling reaction, a cyclopropylboronic acid can be coupled with an amine in the presence of a copper catalyst to form the corresponding N-cyclopropylamine. researchgate.net This method offers a direct way to introduce the amine functionality onto a pre-formed cyclopropane ring.

Another approach involves the Hofmann or Curtius rearrangement of a cyclopropanecarboxamide or a cyclopropanecarbonyl azide, respectively. researchgate.netgoogle.com These rearrangements proceed with retention of configuration and are reliable methods for the synthesis of primary cyclopropylamines from their corresponding carboxylic acid derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution on a cyclopropyl halide is a viable route to introduce an amino group. However, these reactions are often slower than with acyclic secondary halides due to increased ring strain in the transition state. libretexts.orguci.edu The reaction of a cyclopropyl halide with ammonia or an amine can lead to the desired cyclopropanamine. The stereochemistry of this reaction typically proceeds with inversion of configuration at the carbon center undergoing substitution. ku.edunih.gov The efficiency of the substitution can be influenced by the nature of the leaving group and the reaction conditions. For instance, the use of stronger nucleophiles and polar aprotic solvents can facilitate the reaction. uci.edu

A formal nucleophilic substitution can also be achieved through an elimination-addition mechanism. ku.edu In this process, a bromocyclopropane is treated with a strong base to generate a highly reactive cyclopropene intermediate. Subsequent nucleophilic addition of an amine across the double bond of the cyclopropene affords the cyclopropylamine (B47189). This method can provide access to densely substituted cyclopropanes with high diastereoselectivity. ku.edu

Reduction of Corresponding Imines

The reduction of imines is a powerful and widely used method for the synthesis of amines. organic-chemistry.orgnih.gov In the context of 2-(2-bromophenyl)cyclopropanamine synthesis, a precursor cyclopropyl ketone can be condensed with ammonia or a primary amine to form an imine or a Schiff base. Subsequent reduction of the C=N double bond yields the desired cyclopropanamine.

A variety of reducing agents can be employed for this transformation, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. organic-chemistry.orgchemrxiv.org The choice of reducing agent can influence the stereochemical outcome of the reaction, especially when the imine is prochiral. Asymmetric reduction of imines, often facilitated by chiral catalysts, can provide enantiomerically enriched amines. dicp.ac.cnugent.be Imine reductases (IREDs) have also emerged as powerful biocatalysts for the enantioselective reduction of imines. nih.gov

Amination/Reduction MethodStarting MaterialKey ReagentsProductKey Features
Chan-Lam Coupling Cyclopropylboronic acidAmine, Cu catalystN-Aryl/alkyl cyclopropanamineDirect C-N bond formation.
Hofmann/Curtius Rearrangement Cyclopropanecarboxamide/azideBromine, base / HeatPrimary cyclopropanamineRetention of configuration.
Nucleophilic Substitution Cyclopropyl halideAmmonia/AmineCyclopropanamineTypically inversion of configuration.
Imine Reduction Cyclopropyl ketoneAmine, Reducing agentCyclopropanamineVersatile; amenable to asymmetric synthesis.

Stereoselective Synthesis of Cyclopropanamine Scaffolds

Achieving the desired stereochemistry is paramount in the synthesis of bioactive molecules. For 2-(2-bromophenyl)cyclopropanamine, which has two stereocenters, controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is crucial.

Enantioselective and Diastereoselective Cyclopropanation

The stereochemical outcome of a cyclopropanation reaction is often dictated by the stereochemistry of the starting alkene and the nature of the catalyst or reagent used.

Diastereoselective cyclopropanation aims to control the relative configuration of the substituents on the cyclopropane ring. As mentioned earlier, the Simmons-Smith reaction and metal-catalyzed cyclopropanations of alkenes are generally stereospecific, meaning the diastereomeric purity of the alkene is transferred to the cyclopropane product. masterorganicchemistry.comnih.gov For instance, cyclopropanation of trans-2-bromostyrene would be expected to yield the trans-2-(2-bromophenyl)cyclopropane derivative. Recent advances have also described highly diastereoselective methods for the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes. chemrxiv.org

Enantioselective cyclopropanation focuses on controlling the absolute stereochemistry, leading to the formation of a single enantiomer. This is often achieved through the use of chiral catalysts. Chiral rhodium and copper complexes with specifically designed ligands have been successfully employed in the enantioselective cyclopropanation of alkenes with diazo compounds. These catalytic systems can induce high levels of enantioselectivity, providing access to optically active cyclopropanes.

Furthermore, biocatalytic approaches using engineered enzymes, such as carbene transferases, have shown promise in the stereoselective cyclopropanation of electron-deficient olefins. rochester.edu These enzymatic methods can offer high diastereo- and enantioselectivity under mild reaction conditions.

Stereoselective MethodApproachKey FeaturesExample Application
Diastereoselective Cyclopropanation Use of stereospecific reactions (e.g., Simmons-Smith)Preserves the stereochemistry of the starting alkene.Cyclopropanation of trans-alkenes to yield trans-cyclopropanes.
Enantioselective Cyclopropanation Chiral metal catalysts (Rh, Cu) with chiral ligandsInduces the formation of a specific enantiomer.Asymmetric synthesis of optically active cyclopropane derivatives.
Biocatalytic Cyclopropanation Engineered enzymes (carbene transferases)High stereoselectivity under mild conditions.Enantioselective synthesis of functionalized cyclopropanes.
Metal-Catalyzed Decomposition of Diazo Compounds

A powerful method for forming cyclopropane rings involves the reaction of an alkene with a carbene, often generated from the metal-catalyzed decomposition of a diazo compound. oup.comwikipedia.orgthieme-connect.com Transition metals such as rhodium, copper, and iron are commonly employed as catalysts. oup.comwikipedia.org The mechanism typically involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. wikipedia.org

The stereoselectivity of this reaction can be influenced by the choice of catalyst and ligands. Chiral ligands attached to the metal center can induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclopropane product. wikipedia.orgnih.gov For instance, chiral cobalt(II) porphyrin complexes have demonstrated exceptional stereocontrol in cyclopropanation reactions. nih.govnih.gov

Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions

Catalyst Diazo Compound Alkene Diastereoselectivity (trans:cis) Enantiomeric Excess (ee)
Rh₂(OAc)₄ Ethyl diazoacetate Styrene (B11656) Varies Moderate
Cu(I)-BOX Ethyl diazoacetate Styrene High High
Co(II)-Porphyrin Ethyl diazoacetate Styrene High Exceptional

Note: This table presents generalized data to illustrate the concept.

Michael Addition with Optically Pure α,β-Unsaturated Carboxylic Acid Derivatives

Another strategy for constructing chiral cyclopropanes is through a Michael-initiated ring closure (MIRC) reaction. rsc.org This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the cyclopropane ring. When optically pure α,β-unsaturated carboxylic acid derivatives are used as starting materials, their inherent chirality can direct the stereochemical outcome of the cyclopropanation. nih.gov

The reaction of an α,β-unsaturated ester with a sulfur ylide is a classic example. The initial Michael addition of the ylide to the ester is followed by an intramolecular nucleophilic substitution, where the negatively charged carbon displaces a leaving group to form the three-membered ring. The stereochemistry of the final product is influenced by the stereochemistry of the starting chiral auxiliary on the carboxylic acid derivative.

Influence of Chiral Substrate and Solvent Polarity on Selectivity

The stereochemical outcome of cyclopropanation reactions is highly dependent on several factors, including the inherent chirality of the substrate and the polarity of the solvent used. A chiral substrate can create a diastereomeric transition state, favoring the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis. unl.pt

Solvent polarity can also play a crucial role in influencing the selectivity of a reaction. researchgate.net In some cases, more polar solvents can stabilize charged intermediates or transition states, potentially altering the reaction pathway and affecting the stereochemical outcome. The choice of solvent is often a critical parameter to optimize for achieving high diastereoselectivity or enantioselectivity in cyclopropanation reactions. For instance, in certain Simmons-Smith type reactions, the choice of solvent has been shown to significantly impact the diastereomeric ratio of the cyclopropane product. unl.pt

Asymmetric Reduction Methods for Chiral Amine Precursors

Once the cyclopropane ring is in place, the introduction of the amine group with the desired stereochemistry is the next critical step. This is often achieved through the asymmetric reduction of a suitable precursor, such as an imine or an oxime.

Chiral Oxazaborolidine-Mediated Reduction

Chiral oxazaborolidines, often referred to as CBS catalysts, are highly effective reagents for the asymmetric reduction of prochiral ketones and imines. researchgate.netinsuf.orgnih.gov These catalysts, developed by Corey, Bakshi, and Shibata, utilize a borane source to deliver a hydride to the substrate in a highly enantioselective manner. tcichemicals.com The mechanism involves the coordination of the substrate to the Lewis acidic boron atom of the catalyst, which then directs the hydride delivery from a borane-amine complex to one face of the carbonyl or imine. nih.gov This method has been widely applied in the synthesis of chiral alcohols and amines with high enantiomeric excess. insuf.orgijprs.com

Table 2: Enantioselective Reduction of Imines with CBS Catalysts

Substrate (Imine) Chiral Oxazaborolidine Borane Source Enantiomeric Excess (ee)
N-Phenylacetophenone imine (S)-CBS BH₃·THF >95%
N-Benzylacetophenone imine (R)-CBS BH₃·SMe₂ High

Note: This table presents generalized data to illustrate the concept.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation of imines provides another powerful route to chiral amines. acs.org This method involves the addition of a silicon hydride (silane) across the C=N double bond of an imine, catalyzed by a chiral transition metal complex, typically based on rhodium or iridium. acs.org The resulting silylamine is then hydrolyzed to afford the chiral amine. The enantioselectivity of the reaction is controlled by the chiral ligands coordinated to the metal center. Chiral oxazolinyl-phosphine ligands have been shown to be effective in iridium-catalyzed asymmetric hydrosilylation of imines, affording high enantioselectivities. acs.org

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the reduction of imines to chiral amines. researchgate.netscispace.com This technique utilizes a hydrogen donor, such as isopropanol or formic acid, in place of gaseous hydrogen. scispace.com The reaction is catalyzed by chiral transition metal complexes, most commonly ruthenium, rhodium, or iridium, bearing chiral ligands. scispace.comrsc.org The Noyori-type catalysts, which feature a ruthenium center and a chiral diamine ligand, are particularly effective for the ATH of imines and have been applied in the synthesis of numerous natural products. bohrium.com The process is attractive due to its mild reaction conditions and the avoidance of high-pressure hydrogenation equipment. rsc.org

Biocatalytic Approaches to Chiral Amines

Biocatalysis has emerged as a powerful strategy for the synthesis of chiral amines, offering high selectivity and mild reaction conditions. Enzymes, particularly imine reductases, provide a direct and efficient route to enantiomerically pure amines from simple prochiral ketones.

Enzyme-Mediated Reductive Amination (e.g., Imine Reductases)

Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.gov This transformation is pivotal for producing primary, secondary, and tertiary chiral amines. The process can occur via two main pathways: the reduction of a pre-formed imine or a direct one-pot reductive amination of a ketone with an amine donor. whiterose.ac.uknih.gov

The direct reductive amination process is particularly advantageous as it combines imine formation and reduction in a single step, often in an aqueous environment. wikipedia.org The mechanism involves the enzyme binding the ketone and amine substrates, facilitating the formation of an imine intermediate within the active site, which is then stereoselectively reduced by a hydride transfer from the NADPH cofactor. whiterose.ac.uk A wide array of IREDs have been identified and engineered, offering a toolkit of biocatalysts with varying substrate specificities and stereoselectivities (e.g., providing either the (R)- or (S)-enantiomer). nih.gov For the synthesis of a cyclopropylamine, an IRED could be employed to catalyze the reductive amination of the corresponding 2-(2-bromophenyl)cyclopropyl ketone with ammonia.

Table 1: Examples of Imine Reductase (IRED) Activity on Various Substrates This table is illustrative and provides examples of IRED performance on representative substrates, not the specific target compound.

Enzyme Source Substrate Ketone Amine Donor Product Enantiomeric Excess (ee) Conversion
Streptomyces viridochromogenes (SvIRED) Ethyl 2-oxocyclohexane-1-carboxylate Cyclopropylamine cis-(1R, 2S)-product >99% >99%
Streptomyces sp. GF3587 ((R)-IRED) 2-Propylpiperideine - (R)-Coniine 99% 90% (gram scale)
Engineered PocIRED Racemic β-keto esters Various β-Branched chiral amines up to >99.9% >99%
Cascade Reactions Utilizing Ene-Reductases and Imine Reductases

Biocatalytic cascade reactions enhance synthetic efficiency by combining multiple enzymatic steps in a single pot, thereby reducing waste, purification steps, and reaction time. nih.gov A powerful strategy for synthesizing chiral amines involves the combination of an ene-reductase (ERED) and an imine reductase (IRED). This cascade can convert an α,β-unsaturated ketone into a saturated chiral amine in one pot.

The process begins with the ERED stereoselectively reducing the carbon-carbon double bond of the unsaturated ketone to produce a chiral saturated ketone. Subsequently, an IRED or a reductive aminase (RedAm) in the same pot catalyzes the reductive amination of the ketone intermediate to yield the final chiral amine with two defined stereocenters. chemrxiv.org Recently, multifunctional enzymes known as EneIREDs have been discovered, which possess both ene-reductase and imine reductase activity, further streamlining this process. chemrxiv.org Such cascades demonstrate the modularity and power of biocatalysis to build molecular complexity from simple precursors. rjraap.com

Regio-, Chemo-, and Stereoselectivity in Biocatalysis

The exceptional selectivity of enzymes is a primary advantage of biocatalysis. rjraap.com This selectivity arises from the intricate three-dimensional structure of the enzyme's active site, which precisely orients the substrate(s) for a specific transformation.

Stereoselectivity: Enzymes can distinguish between enantiomers or prochiral faces of a substrate, leading to products with very high enantiomeric excess (ee). In IREDs, the stereochemical outcome is determined by the specific binding orientation of the imine intermediate relative to the NADPH cofactor. wikipedia.org Protein engineering and directed evolution have been extensively used to not only improve but also invert the enantioselectivity of IREDs, providing access to either enantiomer of a target amine from the same precursor. beilstein-journals.org

Chemoselectivity: Enzymes can target a specific functional group in a multifunctional molecule, avoiding the need for protecting groups. For instance, an IRED can selectively reduce an imine in the presence of a ketone, or vice versa, a level of control that can be challenging to achieve with chemical reagents. nih.gov

Regioselectivity: In substrates with multiple similar functional groups, an enzyme can react at a specific position.

This inherent selectivity makes biocatalysis a highly "green" and efficient methodology, minimizing side reactions and simplifying product purification. mdpi.com

Specific Synthetic Routes Relevant to Bromophenylcyclopropanamines

While direct literature on the synthesis of 2-(2-bromophenyl)cyclopropanamine is sparse, established methodologies for analogous arylcyclopropylamines provide robust and relevant synthetic blueprints.

Conversion of Halogenated Cyclopropanes

A logical approach to synthesizing the target amine involves the introduction of the amino group onto a pre-existing halogenated cyclopropane ring. This can be conceptualized as a nucleophilic substitution, although direct SN2 reactions on cyclopropane rings are generally disfavored.

One viable pathway involves a formal nucleophilic substitution that proceeds through an elimination-addition mechanism. researchgate.net Treatment of a bromocyclopropane bearing an adjacent ester group with a strong base (e.g., potassium tert-butoxide) can induce elimination to form a strained cyclopropene intermediate. Subsequent addition of a nucleophile, such as an amine, across the double bond can yield the desired aminocyclopropane. researchgate.net

Another well-established method for converting alkyl halides to primary amines is the Gabriel Synthesis . This reaction uses potassium phthalimide as an ammonia surrogate to perform a nucleophilic substitution on an alkyl halide. wikipedia.orgmasterorganicchemistry.com While typically applied to primary and secondary alkyl halides, its application to a bromocyclopropane, such as 1-bromo-2-(2-bromophenyl)cyclopropane, is plausible. The resulting N-cyclopropylphthalimide can then be cleaved, commonly with hydrazine (Ing-Manske procedure), to release the free primary amine. nrochemistry.comthermofisher.com

Table 2: Representative Two-Step Gabriel Synthesis of a Primary Amine This table outlines the general transformation, not a specific reaction with the target substrate.

Step Reaction Reagents Key Intermediate/Product
1 N-Alkylation Alkyl Halide (R-X), Potassium Phthalimide N-Alkylphthalimide
2 Deprotection Hydrazine (N₂H₄) Primary Amine (R-NH₂)

Synthesis from Nitrocyclopropylbenzene Intermediates

The synthesis of aminocyclopropanes via the reduction of corresponding nitrocyclopropanes is a well-documented and effective strategy. organic-chemistry.org This route is particularly powerful for creating arylcyclopropylamines. A relevant synthesis for a similar compound, (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane, provides a clear precedent. googleapis.com

The synthesis typically begins with an aldehyde (e.g., 2-bromobenzaldehyde) which undergoes a Henry reaction (nitroaldol condensation) with a nitroalkane like nitromethane. The resulting nitroalcohol can then be induced to cyclize. This cyclization can be achieved by converting the alcohol to a good leaving group, followed by intramolecular nucleophilic attack by the nitronate anion to form the nitrocyclopropane ring. The final and key step is the reduction of the nitro group to the primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation with a palladium catalyst or reduction with zinc dust. googleapis.com This pathway offers excellent control over the trans stereochemistry often found in biologically active cyclopropylamines.

Formation of Hydrochloride Salt

The final step in the synthesis of 2-(2-bromophenyl)cyclopropanamine is the formation of its hydrochloride (HCl) salt. This process serves not only to convert the amine into a more stable, crystalline solid but also aids in its purification. The free base of 2-(2-bromophenyl)cyclopropanamine is typically dissolved in a suitable organic solvent. Anhydrous hydrogen chloride, either as a gas or dissolved in an appropriate solvent like diethyl ether or isopropanol, is then introduced into the solution.

The addition of HCl to the amine solution leads to an acid-base reaction, forming the ammonium (B1175870) salt, which is generally insoluble in nonpolar organic solvents and precipitates out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final 2-(2-bromophenyl)cyclopropanamine HCl product. The choice of solvent is crucial to ensure high recovery of the salt and effective removal of impurities.

For analogous compounds, such as trans-2-phenylcyclopropylamine, the hydrochloride salt is a commercially available product, indicating that this method of salt formation is robust and widely used. masterorganicchemistry.comsigmaaldrich.com In scalable syntheses of related cyclopropylamines, the deprotection of a carbamate-protected amine using hydrogen chloride in diethyl ether has been shown to be an effective method, yielding the hydrochloride salt in high purity. nih.gov

Optimization of Reaction Conditions and Process Development for Scalability

The development of a scalable and efficient synthesis for this compound requires careful optimization of each reaction step. Key considerations include reaction time, temperature, reagent stoichiometry, and solvent selection to maximize yield and purity while ensuring the process is safe and economically viable for large-scale production.

For large-scale synthesis, continuous-flow microreaction systems have been shown to significantly improve the efficiency and safety of the Hofmann rearrangement for the production of cyclopropylamine. wikipedia.org This technology allows for precise control over reaction parameters, leading to higher yields and shorter reaction times compared to traditional batch processes. wikipedia.org

The table below summarizes various conditions that can be optimized for the key synthetic steps leading to this compound, based on established methodologies for analogous compounds.

Reaction Step Parameter to Optimize Conditions/Reagents Investigated Potential Impact on Yield/Purity
Cyclopropanation Catalyst, Solvent, TemperatureRhodium(II) acetate, Copper-based catalysts; Dichloromethane, Toluene; -20°C to refluxInfluences diastereoselectivity (cis/trans ratio) and enantioselectivity.
Amide Formation Coupling agent, Base, SolventThionyl chloride/ammonia, Carbodiimides (e.g., DCC, EDC); Triethylamine, Pyridine; Tetrahydrofuran, DichloromethaneAffects yield and purity of the intermediate carboxamide.
Hofmann Rearrangement Reagent, Base, SolventBr₂/NaOH, NBS/DBU, Lead tetraacetate; Sodium hydroxide, DBU; Water, Methanol, DioxaneDetermines reaction efficiency, minimizes side products, and impacts safety on a large scale.
HCl Salt Formation Solvent, HCl sourceDiethyl ether, Isopropanol, Ethyl acetate; Gaseous HCl, HCl in ether/isopropanolOptimizes crystallization, yield, and purity of the final salt.

This table is a representation of parameters that would be considered for optimization based on general synthetic knowledge for this class of compounds.

Further process development would involve minimizing the use of hazardous reagents, such as diazomethane for cyclopropanation, in favor of safer alternatives like those used in Simmons-Smith or related reactions. masterorganicchemistry.comnih.gov The choice of starting materials is also critical; for instance, beginning with a stereochemically pure cyclopropanecarboxylic acid can simplify the purification process later on. The development of a robust and scalable process is essential for the potential application of this compound in various fields of chemical research.

Publicly Available Research Lacking for "this compound" in Key Biological Target Areas

An extensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific research data for the chemical compound This compound regarding its molecular mechanisms and interactions with key biological targets. Despite a thorough search for information pertaining to its effects on Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), no dedicated studies detailing its inhibitory profile were identified.

The cyclopropylamine scaffold, a core feature of this molecule, is well-documented in medicinal chemistry. Derivatives of this structure, most notably tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), are known to be potent inhibitors of both MAO and LSD1. nih.govresearchgate.netnih.gov Research into this class of compounds has elucidated detailed mechanisms of action, including enzyme inhibition kinetics and structural interactions.

However, the specific influence of a bromine atom at the ortho-position of the phenyl ring, as found in this compound, does not appear to be characterized in the context of the requested outline. Studies on other halogenated derivatives, such as those with bromine at different positions on the phenyl ring (e.g., 4-bromo-PCPA), have been conducted, highlighting that the position and nature of substituents are critical determinants of inhibitory activity and selectivity. acs.org Similarly, research exists for other 2-bromo-phenyl containing compounds in different structural scaffolds, but this information cannot be extrapolated to the specific cyclopropylamine . nih.gov

Without specific experimental data for this compound, any discussion on the following topics would be speculative and not meet the required standards of scientific accuracy:

Molecular Mechanisms and Biological Targets of Cyclopropanamine Derivatives

Enzyme Inhibition by Cyclopropanamine Scaffolds

Lysine-Specific Demethylase 1 (LSD1) Inhibition:No available data detailing its potential inhibitory effects on this epigenetic regulator.

Consequently, it is not possible to generate a scientifically accurate article on "2-(2-bromophenyl)cyclopropanamine HCl" that adheres to the provided outline, as the foundational research findings for this specific compound are not present in the available literature.

Inhibition of Histone Demethylation

Cyclopropanamine derivatives, particularly those with a trans-2-phenylcyclopropylamine framework, are recognized as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.govnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.govjohnshopkins.edu The inhibitory mechanism of these compounds is based on the chemical reactivity of the cyclopropylamine (B47189) group. nih.gov

The process is a mechanism-based inactivation, where the enzyme's FAD cofactor oxidizes the cyclopropylamine. This oxidation leads to the formation of a covalent adduct between the inhibitor and the FAD cofactor. johnshopkins.edu This adduct is stabilized by interactions with surrounding residues in the active site of LSD1. nih.gov The formation of this stable complex effectively blocks the enzyme's catalytic activity, preventing it from demethylating its histone substrates. nih.govjohnshopkins.edu

The structure of the inhibitor, including substitutions on the phenyl ring, significantly influences its potency. Research into the structure-activity relationship (SAR) has shown that adding small functional groups, especially halogens, to the phenyl ring can lead to a significant improvement in inhibitory activity against KDM1A. nih.gov For instance, compound S2101, a derivative of tranylcypromine (B92988) (2-phenylcyclopropylamine or 2-PCPA), demonstrated substantially stronger inhibition of LSD1 compared to its parent compound. nih.gov This suggests that the 2-bromophenyl substitution in "this compound" is a rational design choice to enhance inhibitory potential.

Table 1: Inhibitory Activity of Selected Cyclopropanamine Derivatives against LSD1

Compound LSD1 Inhibition Potency Reference
Tranylcypromine (2-PCPA) Baseline inhibitor nih.gov
Compound S2101 k(inact)/K(I) = 4560 M⁻¹ s⁻¹ nih.gov
Compound 44a IC₅₀ = 31 nM nih.gov
Compound 7e (Indoline derivative) IC₅₀ = 24.43 nM acs.orgnih.gov
Effects on Gene Expression Regulation

By inhibiting LSD1, cyclopropanamine derivatives trigger significant changes in gene expression. nih.govnih.gov LSD1-mediated demethylation of H3K4 is generally associated with transcriptional repression. johnshopkins.edu Therefore, its inhibition can lead to the restoration of methylation marks (mono- and di-methylation) at H3K4 and H3K9, which in turn reactivates the expression of previously silenced genes. nih.govresearchgate.net

This effect is particularly relevant in oncology, as aberrations in LSD1 activity and the resulting epigenetic silencing are linked to various cancers. nih.govnih.gov The inhibition of LSD1 by compounds like 2-(2-bromophenyl)cyclopropanamine can restore the expression of tumor suppressor genes that were abnormally silenced in cancer cells. nih.gov It should be noted that the effects of such epigenetic drugs are not uniform across the genome; they can lead to both the upregulation and downregulation of different genes depending on the specific genomic locus and cellular context. nih.gov For example, while some genes involved in developmental processes may be upregulated, others related to the cell cycle may be downregulated, contributing to the anti-proliferative effects of these inhibitors. nih.gov

Selectivity over Other Demethylases (e.g., LSD2) and Enzymes (e.g., MAOs)

A critical aspect of developing therapeutic agents is their selectivity for the intended target over other related enzymes, which helps to minimize off-target effects. LSD1 belongs to a family of FAD-dependent amine oxidases, which also includes Lysine-Specific Demethylase 2 (LSD2/KDM1B) and Monoamine Oxidases (MAO-A and MAO-B). nih.govacs.org While the parent compound, tranylcypromine, inhibits both LSD1 and MAOs, newer derivatives have been engineered for greater selectivity. nih.govacs.org

Structural modifications, such as those seen in indolin-5-yl-cyclopropanamine derivatives, have led to compounds with high selectivity for LSD1 over both LSD2 and the MAOs. acs.orgnih.gov For example, the representative compound 7e showed potent inhibition of LSD1 while being over 200-fold more selective against LSD2 and over 4000-fold more selective against MAOs. acs.orgnih.gov This high degree of selectivity is achieved by designing the molecule to fit optimally within the active site of LSD1, creating interactions that are not possible with the active sites of LSD2 or MAOs. nih.govjohnshopkins.edu

Table 2: Selectivity Profile of a Representative LSD1 Inhibitor (Compound 7e)

Enzyme Target IC₅₀ Selectivity Fold (vs. LSD1) Reference
LSD1 24.43 nM - acs.orgnih.gov
LSD2 >5,000 nM >205-fold acs.orgnih.gov
MAO-A >100,000 nM >4097-fold acs.orgnih.gov

Cytochrome P450 Enzyme Inactivation

Cyclopropylamines are well-documented as mechanism-based inactivators, or "suicide inhibitors," of cytochrome P450 (CYP450) enzymes. nih.govfrontiersin.org These enzymes are central to the metabolism of a vast number of drugs and endogenous compounds. criver.com Inactivation occurs when the CYP450 enzyme metabolizes the cyclopropylamine, generating a reactive species that covalently modifies and disables the enzyme. frontiersin.orgnih.gov This process is distinct from direct competitive inhibition and is often irreversible. criver.com

One-Electron Oxidation Mechanism

The inactivation process is initiated by a one-electron oxidation of the cyclopropylamine substrate by the activated CYP450 enzyme. nih.govresearchgate.net The catalytic cycle of CYP450 involves a highly reactive iron-oxo species (Compound I) that can abstract an electron from a substrate. youtube.com In the case of cyclopropylamines, this occurs via a single-electron transfer (SET) from the nitrogen atom to the enzyme's active site. nih.govacs.org Some studies suggest that the mechanism may be a proton-coupled electron transfer (PCET), where the electron transfer is concerted with a proton abstraction from the nitrogen. nih.govfrontiersin.orgresearchgate.net This initial oxidation step transforms the neutral amine into a highly reactive aminium radical cation intermediate. nih.govfrontiersin.orgresearchgate.net

Cyclopropane (B1198618) Ring Scission and Covalent Modification

Following the initial one-electron oxidation, the high ring strain of the three-membered cyclopropane ring facilitates its rapid and irreversible fragmentation (scission). nih.govhyphadiscovery.comresearchgate.net The formation of the aminium radical cation weakens the adjacent carbon-carbon bonds of the cyclopropane ring, leading to its opening and the formation of a carbon-centered radical. researchgate.netresearchgate.net This newly formed radical is a highly reactive intermediate. frontiersin.org It can then covalently bind to the CYP450 enzyme, often attacking the heme prosthetic group or nearby amino acid residues in the active site. nih.gov This covalent modification results in the irreversible inactivation of the enzyme, as it can no longer bind or metabolize other substrates. frontiersin.orgnih.gov

Cyclopropyl (B3062369) Group as a Mechanistic Probe

The predictable and characteristic ring-opening reaction makes the cyclopropyl group an invaluable mechanistic probe in enzymology. nih.govfrontiersin.orggrantome.com Its presence in a substrate molecule can be used to investigate the reaction mechanisms of various enzymes, particularly oxidases like CYP450s. frontiersin.orghyphadiscovery.com If the metabolism of a cyclopropyl-containing compound leads to products derived from ring scission, it serves as strong evidence for a mechanism involving a single-electron oxidation and the formation of a radical intermediate. acs.orgresearchgate.net This approach has been widely used to elucidate elusive reaction mechanisms, such as those involved in P450-catalyzed amine oxidations, and to distinguish between different potential catalytic pathways. nih.govfrontiersin.orgnih.gov

DNA Polymerase Inhibition

DNA polymerases are crucial enzymes responsible for DNA replication and repair. nih.gov Their inhibition can halt cell proliferation, making them a key target in the treatment of cancers and viral diseases. nih.gov DNA-directed DNA polymerase inhibitors function by various mechanisms, including competitive binding to the active site, interference with the DNA substrate, or incorporation into the growing DNA strand, leading to chain termination. nih.gov

Quinoprotein Methylamine (B109427) Dehydrogenase Inhibition

Quinoprotein methylamine dehydrogenases (MADH) are enzymes found in certain bacteria that are involved in the metabolism of single-carbon compounds. nih.gov Cyclopropylamine itself has been identified as a mechanism-based inhibitor of MADH from Paracoccus denitrificans. nih.gov The inactivation process involves the formation of a covalent bond between the alpha and beta subunits of the enzyme. nih.gov This cross-linking is dependent on the presence of a specific amino acid residue, phenylalanine at position 55 on the alpha subunit, highlighting a novel mechanistic role for this residue in the enzyme's function. nih.gov This established activity of the basic cyclopropylamine structure suggests that derivatives such as this compound could potentially exhibit similar inhibitory effects on this class of bacterial enzymes.

Kinase Inhibition (General Principles, e.g., BRAF, MEK, Akt1)

Kinases are a large family of enzymes that play critical roles in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, including cancer. The BRAF, MEK, and Akt1 kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

BRAF and MEK: These are central components of the MAPK/ERK pathway. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the pathway and are found in a significant percentage of certain cancers. nih.gov Inhibitors of BRAF and MEK have been developed as targeted cancer therapies. nih.govnih.gov

Akt1: This kinase is a key node in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. Inhibition of Akt1 is another important strategy in cancer treatment, often used in combination with inhibitors of other pathways to overcome resistance. nih.govnih.gov

While there is no direct evidence from the provided search results showing that this compound is a kinase inhibitor, the general principle of small-molecule kinase inhibition involves compounds that bind to the ATP-binding pocket of the kinase or to allosteric sites, thereby preventing the phosphorylation of downstream targets. nih.govnih.gov The development of such inhibitors often involves scaffolds that can be chemically modified to improve potency and selectivity. nih.gov

Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is a bacterial metalloenzyme that is essential for bacterial protein synthesis. It removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. nih.govpharmacophorejournal.com As this process is generally absent in mammalian cells, PDF is an attractive target for the development of novel antibiotics. nih.govpharmacophorejournal.com PDF inhibitors are designed to bind to the active site of the enzyme, often chelating the metal ion (typically iron or zinc) that is essential for its catalytic activity. nih.gov While a variety of PDF inhibitors have been developed, including hydroxamic acid derivatives, there is no specific mention in the searched literature of this compound acting as a PDF inhibitor. nih.govnih.gov

Interactive Data Table: Examples of Enzyme Inhibitors

Enzyme TargetInhibitor Class/ExampleGeneral Mechanism of Action
DNA PolymeraseAcyclovirChain termination upon incorporation into viral DNA. nih.gov
Quinoprotein Methylamine DehydrogenaseCyclopropylamineMechanism-based inactivation via covalent cross-linking of enzyme subunits. nih.gov
BRAF KinaseDabrafenibInhibition of the RAF/MEK interaction in the MAPK pathway. nih.gov
Peptide DeformylaseActinoninInhibition of the removal of the formyl group from newly synthesized proteins. pharmacophorejournal.comnih.gov

Receptor Modulation and Ligand Binding

Neurokinin-1 Receptor Antagonism

The neurokinin-1 (NK-1) receptor is a G protein-coupled receptor whose endogenous ligand is substance P. nih.gov This receptor is implicated in pain transmission, inflammation, and emesis. nih.govnih.gov NK-1 receptor antagonists block the binding of substance P, thereby preventing its downstream effects. nih.gov These antagonists have found clinical use, particularly as antiemetics in chemotherapy. nih.govwikipedia.org The development of potent and selective non-peptide NK-1 receptor antagonists has been a significant area of research. For example, the development of the approved drug aprepitant (B1667566) involved modifications to a benzylether piperidine (B6355638) scaffold, including fluorination of a phenyl ring to enhance receptor binding and prevent metabolic deactivation. mdpi.com While direct evidence is lacking for this compound, the presence of a substituted phenyl ring is a common feature in many small-molecule receptor modulators, suggesting that it could potentially interact with receptors like the NK-1 receptor.

Dopamine (B1211576) D3 Receptor Modulation

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is predominantly expressed in the limbic areas of the brain. nih.gov It is involved in the regulation of mood, cognition, and motivation, making it a target for the treatment of various neuropsychiatric disorders, including substance use disorders. nih.gov Modulation of the D3 receptor can be achieved through agonists, antagonists, or partial agonists. Research has shown that phenylpiperazine derivatives can exhibit high selectivity for the D3 receptor over the D2 receptor. nih.gov Furthermore, a series of 2-phenylcyclopropylmethylamine derivatives have been designed and synthesized as potent dopamine D2 receptor partial agonists. nih.gov This structural similarity to this compound suggests a potential for this compound or its close analogs to modulate dopamine receptors.

Interactive Data Table: Examples of Receptor Modulators

Receptor TargetModulator Type/ExampleGeneral Mechanism of Action
Neurokinin-1 (NK-1) ReceptorAprepitant (Antagonist)Competitively blocks the binding of substance P to the NK-1 receptor. nih.govmdpi.comdrugbank.com
Dopamine D3 ReceptorWC44 (Agonist)Binds to and activates the D3 receptor. nih.gov
Dopamine D2 Receptor2-Phenylcyclopropylmethylamine derivatives (Partial Agonists)Binds to the D2 receptor and elicits a response that is lower than that of a full agonist. nih.gov

μ-Opioid Receptor Modulation

Extensive searches of scientific literature and databases have not yielded evidence to suggest that tranylcypromine, or its close analogs, directly modulate the μ-opioid receptor. While interactions between monoamine oxidase inhibitors (MAOIs) like tranylcypromine and opioid analgesics are documented, these are primarily pharmacodynamic in nature, leading to risks such as serotonin (B10506) syndrome due to combined effects on serotonin levels, rather than a direct binding or functional modulation of the μ-opioid receptor itself. drugbank.commedscape.com There are warnings against the concurrent use of tranylcypromine with certain opioids due to the potential for severe adverse reactions, including serotonin syndrome and hypertensive crises. medscape.commayoclinic.org

Serotonin (5-HT2) Receptor Agonism

Tranylcypromine has been identified as a lead compound in the development of selective serotonin 5-HT2C receptor agonists. wikipedia.orgnih.govnih.gov While tranylcypromine itself displays only modest activity as a 5-HT2C agonist, structural modifications have led to the synthesis of potent and efficacious agonists with selectivity over the 5-HT2A and 5-HT2B receptor subtypes. wikipedia.orgnih.govnih.gov

Research into a series of 1-aminomethyl-2-phenylcyclopropanes, derived from the tranylcypromine scaffold, has identified compounds with significant agonistic activity at the 5-HT2C receptor. The key pharmacophore for this activity is a 2-aminomethyl-trans-cyclopropyl side chain attached to a substituted benzene (B151609) ring. nih.govnih.gov For instance, the compound known as 37 in one study, (2-(3-methylphenyl)cyclopropyl)methylamine, demonstrated an EC50 of 4.8 nM at the 5-HT2C receptor, with 120-fold and 14-fold selectivity over the 5-HT2A and 5-HT2B receptors, respectively. nih.gov

The interaction with 5-HT2A receptors is also a noted activity of tranylcypromine. Studies have shown that acute administration of tranylcypromine can enhance nicotine (B1678760) self-administration, an effect that appears to be mediated through the activation of 5-HT2A receptors. nih.gov Furthermore, N,N-dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine have been synthesized and shown to act as potent 5-HT receptor agonists, with a hydroxyl substituent in the 2- or 3-position of the phenyl ring being a requirement for this activity. youtube.com

Compound/DerivativeReceptor Target(s)ActivityEC50/Selectivity
Tranylcypromine5-HT2CModest AgonistNot specified
(2-(3-methylphenyl)cyclopropyl)methylamine (Compound 37)5-HT2C, 5-HT2A, 5-HT2BPotent & Selective Agonist5-HT2C: 4.8 nM, 120-fold selective over 5-HT2A, 14-fold selective over 5-HT2B
trans-2-Phenylcyclopropylmethylamine hydrochloride (14a)5-HT2CPotent Agonist13 nM
N,N-Dialkylated monophenolic derivatives5-HT ReceptorsPotent AgonistsDependent on substitution pattern

General Receptor Interaction Mechanisms

The primary and most well-characterized mechanism of action for tranylcypromine is the non-selective and irreversible inhibition of monoamine oxidase (MAO), with a slight preference for the MAO-B isoenzyme. drugbank.comwikipedia.org This inhibition leads to an accumulation of monoamine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine in the synaptic cleft, which is believed to be the basis for its antidepressant effects. nih.govnih.gov The inhibition is irreversible, meaning that the restoration of MAO activity requires the synthesis of new enzyme molecules. nih.gov

Beyond its action on MAO, tranylcypromine's interactions with other receptors are less defined. Its structural similarity to amphetamine suggests a potential for interaction with monoamine transporters, though it is a weak dopamine and norepinephrine releasing agent. wikipedia.org The development of derivatives with high affinity for specific serotonin receptor subtypes, like the 5-HT2C receptor, highlights that the cyclopropylamine scaffold can be modified to achieve selective receptor interactions. wikipedia.orgnih.govnih.gov These interactions are governed by the specific stereochemistry and substitution patterns on the phenyl ring and the amine group, which dictate the affinity and efficacy at different receptor targets. youtube.com

Interactions with Biological Pathways and Cellular Processes

The engagement of tranylcypromine with its molecular targets initiates a cascade of events that influence various biological pathways and cellular processes.

Role in Transcriptional Regulation

A significant finding in recent years is the identification of tranylcypromine as an inhibitor of the histone demethylase, LSD1 (Lysine-Specific Demethylase 1), also known as BHC110. wikipedia.org Tranylcypromine inhibits LSD1 with an IC50 value of less than 2 μM. wikipedia.org LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with transcriptional repression. By inhibiting LSD1, tranylcypromine can lead to the de-repression of target genes, thereby influencing transcriptional activity. wikipedia.org This epigenetic mechanism is an area of active research, with analogs of tranylcypromine being investigated for their potential in cancer therapy due to the role of LSD1 in the growth and metastasis of tumor cells. wikipedia.org

Influence on Cellular Signaling Pathways

Tranylcypromine has been shown to modulate neuroinflammatory signaling pathways. In a study using BV2 microglial cells, tranylcypromine was found to selectively alter the lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines. mayoclinic.org This effect was mediated through the modulation of the Toll-like receptor 4 (TLR4)/extracellular signal-regulated kinase (ERK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. mayoclinic.org Specifically, tranylcypromine was shown to inhibit LPS-mediated TLR4 signaling, which in turn affected the downstream activation of ERK and STAT3, leading to a reduction in the production of certain proinflammatory cytokines. mayoclinic.org

Structure Activity Relationships Sar and Structural Optimization

Conformational Analysis and Rigidity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is a critical structural motif in medicinal chemistry, frequently incorporated into drug molecules to enhance metabolic stability and modulate molecular conformation for improved target binding. rsc.org This three-membered ring imparts significant conformational rigidity, presenting a well-defined three-dimensional shape that can be advantageous for fitting into the active site of a biological target. nih.gov The strained nature of the cyclopropane ring gives it unique electronic properties, intermediate between those of an alkene and a gem-dimethyl group. nih.gov

This inherent rigidity reduces the number of possible conformations the molecule can adopt, which can lead to a more favorable binding entropy upon interaction with a receptor. By "locking" the molecule into a more bioactive conformation, the cyclopropane fragment plays a crucial role in optimizing pharmacological activity. researchgate.netdigitellinc.com Quantum mechanical studies on related cyclopropane analogs of amino acids have been used to investigate their intrinsic conformational preferences, further highlighting the defined spatial arrangements imposed by this ring system. nih.gov The incorporation of this ring is a known strategy to enhance properties such as metabolic stability and target potency. rsc.orgbohrium.com

Impact of Aromatic Substituents (e.g., Bromine, Chlorine, Fluorine, Trifluoromethyl)

The identity and position of substituents on the phenyl ring are pivotal in determining the molecule's pharmacological profile. Halogens and other electron-withdrawing groups, such as the bromine atom in 2-(2-bromophenyl)cyclopropanamine, significantly alter the electronic and steric properties of the compound.

The electronic nature of aromatic substituents can modulate a compound's activity. In studies of analogous 2-aryl-2-fluoro-cyclopropylamines as inhibitors of monoamine oxidase A (MAO-A), electron-withdrawing groups at the para-position, such as fluorine, chlorine, or trifluoromethyl, were found to increase the inhibitory potency. nih.govresearchgate.net Conversely, electron-donating groups like methyl did not influence MAO-A inhibition but did increase potency against microbial tyramine (B21549) oxidase. nih.govacs.org This suggests that the electronic landscape of the aromatic ring is a key factor in the interaction with the enzyme's active site.

The size and position of the substituent (steric effects) also play a role. The interaction between a substituent and the target protein can either be favorable, leading to increased affinity, or unfavorable, causing steric hindrance that prevents optimal binding. The substitution pattern on a disubstituted benzene (B151609) ring influences its reactivity and interaction with its environment. msu.edu

Table 1: Effect of Aromatic Substituents on MAO-A Inhibition for trans-2-aryl-2-fluorocyclopropylamine Analogs

Substituent (para-position)Electronic EffectImpact on MAO-A Inhibition Potency
Trifluoromethyl (CF₃)Electron-withdrawingIncreased
Fluorine (F)Electron-withdrawingIncreased
Chlorine (Cl)Electron-withdrawingSlightly Decreased/Increased
Methyl (CH₃)Electron-donatingNo influence
Methoxy (OCH₃)Electron-donatingNo influence

This table is generated based on data from analogous compounds to illustrate general SAR principles. nih.govresearchgate.netacs.org

Aromatic substituents significantly affect a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn influences its absorption, distribution, and metabolism. Introducing halogen atoms like fluorine or a trifluoromethyl group into an aromatic ring generally increases the lipophilicity of a molecule. nih.gov For instance, the log D values (a measure of lipophilicity at a specific pH) of aryl cyclopropylamine (B47189) analogs reflect the expected influence of various substituents. nih.gov

Higher lipophilicity can enhance passage through biological membranes but may also lead to increased metabolic breakdown. However, the cyclopropane motif itself is known to confer enhanced metabolic stability. digitellinc.combohrium.com Strategic placement of substituents can also shield the molecule from metabolic enzymes. For example, replacing a metabolically vulnerable phenyl ring with a pyridyl group has been shown to increase metabolic stability by reducing lipophilicity and resistance to oxidative metabolism. nih.gov

Stereochemical Effects on Biological Activity

Stereoisomerism, which includes both enantiomers and diastereomers (cis/trans isomers), is a critical factor in the biological activity of phenylcyclopropylamines. solubilityofthings.comnih.gov Different spatial arrangements of the same atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors. nih.gov

Many biologically active molecules are chiral, existing as a pair of non-superimposable mirror images called enantiomers (often designated as d/l, +/-, R/S). These enantiomers can have markedly different biological activities, potencies, and pharmacokinetic profiles. derangedphysiology.com This is because the binding sites of proteins are also chiral and will interact preferentially with one enantiomer over the other.

For example, in a study of 2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer was a potent inhibitor of tyramine oxidase, while its mirror image, the (1R,2R)-enantiomer, was virtually inactive. nih.gov Similarly, the different enantiomers of amphetamine exhibit distinct concentrations in the brain after administration of a racemic mixture. nih.gov It is common for one enantiomer of a drug to be significantly more potent or to have a different biological effect than its counterpart. nih.gov

Due to the rigid nature of the cyclopropane ring, substituents can be arranged in a cis (on the same side) or trans (on opposite sides) configuration. This geometric isomerism, a form of diastereomerism, profoundly impacts biological activity. solubilityofthings.com

In the case of phenylcyclopropylamine-based MAO inhibitors, the trans-isomers are consistently reported to be more potent inhibitors than the corresponding cis-isomers. researchgate.net Specifically, trans-2-aryl-2-fluorocyclopropylamines are low micromolar inhibitors of both MAO-A and MAO-B, whereas the corresponding cis-isomers are 10 to 100 times less active against MAO-A. nih.govresearchgate.net The well-known antidepressant tranylcypromine (B92988) is the trans-isomer of 2-phenylcyclopropylamine. nih.gov This difference in activity underscores the importance of the specific spatial orientation of the phenyl and amine groups for effective interaction with the enzyme's active site.

Table 2: Comparison of Biological Activity for Cis and Trans Isomers of 2-aryl-2-fluorocyclopropylamine Analogs

Isomer ConfigurationRelative Potency (MAO-A)Selectivity Profile
transHigh (low micromolar inhibition)Moderate MAO-A selectivity
cisLow (10-100x less active)MAO-B selective

This table is generated based on data from analogous compounds to illustrate general SAR principles. nih.govresearchgate.net

Importance of Defined Stereochemistry for Pharmacological Profiles

The three-dimensional arrangement of atoms in phenylcyclopropylamine derivatives is a critical determinant of their biological activity. The interaction between a drug and its biological target is highly dependent on the specific spatial orientation of the molecule, meaning that different stereoisomers of the same compound can have vastly different pharmacological profiles. patsnap.comnih.gov This stereoselectivity is observed in both the relative orientation of substituents on the cyclopropane ring (cis/trans isomerism) and the absolute configuration of chiral centers (enantiomers).

For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogs of the classic monoamine oxidase (MAO) inhibitor tranylcypromine, the trans-isomers were found to be low micromolar inhibitors of both MAO A and MAO B. nih.gov In contrast, the corresponding cis-compounds were 10 to 100 times less active against MAO A, demonstrating a clear preference for the trans configuration for potent MAO A inhibition. nih.gov

Absolute configuration is equally crucial. In studies of 2-fluoro-2-phenylcyclopropylamine as an inhibitor of tyramine oxidase, the (1S,2S)-enantiomer was identified as an excellent inhibitor, while the (1R,2R)-enantiomer was essentially devoid of activity. nih.gov This stark difference underscores that only one enantiomer may fit correctly into the enzyme's active site to elicit a biological response. Similarly, for a derivative of the Lysine-Specific Demethylase 1 (LSD1) inhibitor tranylcypromine, one enantiomer (S1427) showed a kinact/Ki value against LSD1 that was more than 100 times higher than that of its mirror image (S1428). nih.gov In the context of prolyl endopeptidase (PEP) inhibitors, the configuration on the cyclopropane ring must be (R,R) to achieve strong enzymatic inhibition and good in vivo activity. unl.pt These findings collectively highlight the necessity of controlling stereochemistry to optimize potency and selectivity.

Table 1: Influence of Stereochemistry on Pharmacological Activity
Compound SeriesStereoisomerTargetObserved ActivityReference
2-Aryl-2-fluoro-cyclopropylaminestrans-isomersMAO ALow micromolar inhibitors nih.gov
2-Aryl-2-fluoro-cyclopropylaminescis-isomersMAO A10 to 100 times less active than trans nih.gov
2-Fluoro-2-phenylcyclopropylamine(1S,2S)-enantiomerTyramine OxidaseExcellent inhibitor nih.gov
2-Fluoro-2-phenylcyclopropylamine(1R,2R)-enantiomerTyramine OxidaseEssentially inactive nih.gov
Tranylcypromine Derivative (LSD1 Inhibitor)Enantiomer S1427LSD1kinact/Ki > 100x higher than its enantiomer nih.gov
(2-Phenylcyclopropyl)carbonyl Compound(R,R) configurationPEPStrong inhibition and good in vivo activity unl.pt

Modifications at the Amine Group and Cyclopropane Substituents

N-Substitution Effects

Modification of the primary amine group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and target interactions. Adding substituents to the nitrogen atom can influence factors such as polarity, basicity (pKa), hydrogen bonding capacity, and steric bulk, which in turn affect solubility, membrane permeability, and binding affinity.

Structure-activity relationship studies on various scaffolds demonstrate the profound impact of N-substitution. For example, in a series of phenylpyrazolones, direct N-acylation resulted in weak inhibitors, whereas introducing a piperidine (B6355638) linker followed by substitution with apolar moieties like aryl or benzyl rings yielded highly active compounds. frontiersin.org Conversely, introducing polar groups such as imidazole or morpholine generally led to compounds with much lower activity. frontiersin.org In another study on isosteviol-based aminoalcohols, N-alkyl substitution was generally found to reduce antiproliferative activity, yet a compound with an N-(1H-imidazol-1-yl)propyl group proved to be the most active derivative in the series. nih.gov

Cyclopropyl (B3062369) Ring Substitution Effects

Direct substitution on the cyclopropane ring offers another avenue for structural optimization. The rigid nature of the three-membered ring means that the position and orientation of substituents are fixed, allowing for precise probing of a target's active site.

The introduction of a fluorine atom onto the cyclopropane ring of phenylcyclopropylamine analogues has been studied for its effect on MAO inhibition. It was found that a fluorine atom positioned cis to the amino group was a key structural feature that increased the inhibition of microbial tyramine oxidase. nih.gov The most potent competitive inhibitor in that study was trans-2-fluoro-2-phenylcyclopropylamine (where the fluorine is cis to the amine), which had an IC50 value 10 times lower than its non-fluorinated counterpart, tranylcypromine. nih.gov

Furthermore, substitution on the cyclopropane ring can alter the electronic properties of the molecule. The introduction of the highly electronegative fluorine atom into the 2-position of the cyclopropane ring decreases the pKa value of the amine, which influences the compound's ionization state at physiological pH and can impact solubility and target engagement. nih.gov

Table 2: Effects of Cyclopropyl Ring and N-Substitutions
Modification TypeExampleKey FindingReference
Cyclopropyl Ring SubstitutionFluorine atom cis to the amino groupIncreased tyramine oxidase inhibition nih.gov
Cyclopropyl Ring SubstitutionIntroduction of fluorine at the 2-positionDecreases the pKa value of the amine nih.gov
N-SubstitutionApolar aryl/benzyl groups on a piperidine linkerPotent activity against T. cruzi frontiersin.org
N-SubstitutionPolar imidazole/morpholine groupsHigh micromolar (low) activity frontiersin.org
N-SubstitutionN-(1H-imidazol-1-yl)propyl group on isosteviolMost active antiproliferative derivative nih.gov

Scaffold-Based Design and Privileged Structures

Cyclopropanamine as a Core Scaffold for Bioactive Compounds

The cyclopropane ring is a recurring motif in numerous natural products and synthetic molecules, and its incorporation into drug candidates is a focus of therapeutic research. bulletin.amnih.gov The cyclopropylamine scaffold, in particular, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for drug discovery. nih.gov

The utility of the cyclopropylamine scaffold stems from its unique combination of properties. The inherent strain in the three-membered ring enhances its reactivity and can influence binding interactions. bulletin.am The rigid, three-dimensional nature of the cyclopropane ring introduces conformational constraints that can lock a molecule into a bioactive conformation, reduce off-target effects, and improve metabolic stability. bulletin.ambohrium.com This structural rigidity and the specific spatial vectors it creates for its substituents make the cyclopropylamine moiety an ideal building block for designing novel therapeutic agents targeting a wide range of conditions, from depression to cancer. nii.ac.jp

Integration with Other Pharmacophores (e.g., Quinoline, Indoline)

A powerful strategy in modern drug design is the principle of molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to combine the therapeutic advantages of each pharmacophore, potentially leading to compounds with improved affinity, better selectivity, or a dual mode of action.

Quinoline: The quinoline ring system is a well-established pharmacophore present in numerous bioactive molecules and approved drugs. nih.govijppronline.com Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. ijppronline.comresearchgate.net The planar aromatic structure of quinoline allows it to participate in π-stacking or hydrophobic interactions within target binding sites. researchgate.net Integrating the rigid, three-dimensional cyclopropanamine scaffold with the aromatic, planar quinoline pharmacophore could generate novel chemical entities. Such hybrids could leverage the conformational restriction of the cyclopropane ring to orient the quinoline moiety for optimal interaction with a target, potentially leading to new classes of enzyme inhibitors or receptor modulators.

Indoline: Indoline alkaloids represent a large and structurally diverse class of natural products known for their potent biological activities. nih.gov The indoline skeleton is a core feature in many complex molecules and serves as a key building block in the synthesis of potential therapeutics. rsc.org The fusion of a cyclopropanamine core with an indoline pharmacophore is a rational design strategy. This could involve attaching the cyclopropanamine group to the indoline backbone to probe specific binding pockets or using the cyclopropane ring as a rigid linker to connect the indoline to another functional group. Such a combination could yield hybrid molecules with unique pharmacological profiles for applications in oncology or neurodegenerative diseases.

In Vitro Biological Evaluations

The initial stages of preclinical research for 2-(2-bromophenyl)cyclopropanamine HCl involve a comprehensive series of in vitro assays to determine its biological activity at the molecular and cellular levels. These studies are fundamental in identifying potential therapeutic targets and understanding the compound's mechanism of action.

Enzyme Inhibition Assays (e.g., IC50 determination)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The inhibitory potential of this compound against various enzymes is a primary area of investigation. Compounds with a trans-2-phenylcyclopropylamine scaffold, such as tranylcypromine, are known inhibitors of flavin-dependent amine oxidases like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B) nih.govnih.govnih.gov. These enzymes play crucial roles in epigenetic regulation and neurotransmitter metabolism, respectively, making them important targets in oncology and neurology.

Structurally related trans-2-phenylcyclopropylamine derivatives have been designed to potently and specifically inhibit LSD1, an enzyme often overexpressed in various cancers nih.gov. The inhibition of LSD1 by these compounds is often mechanism-based and irreversible, involving the formation of a covalent adduct with the FAD cofactor nih.gov. While specific IC50 values for this compound against LSD1, MAO-A, or MAO-B are not publicly available, its structural similarity to known inhibitors suggests it may exhibit activity against these enzymes. Further enzymatic assays are required to quantify its inhibitory potency and selectivity.

Receptor Binding and Functional Assays

To understand the broader pharmacological profile of this compound, receptor binding assays are employed to assess its affinity for various G-protein coupled receptors (GPCRs), ion channels, and transporters. For instance, a related compound, trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, has been identified as a potent agonist for the 5-HT2 family of serotonin (B10506) receptors nih.gov. This highlights the potential for modifications to the phenylcyclopropylamine scaffold to influence receptor interactions significantly.

The specific binding profile of this compound across a panel of receptors remains to be determined. Such studies would clarify its potential on-target and off-target effects, which is crucial for predicting its therapeutic efficacy and potential side effects. Following initial binding assays, functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Cell-Based Assays (e.g., Antiproliferative Activity, CD86 Expression, Differentiation Induction)

Cell-based assays provide a more complex biological system to evaluate the effects of a compound on cellular processes. The antiproliferative activity of this compound would be of particular interest, especially if it demonstrates inhibitory activity against enzymes like LSD1, which are implicated in cancer cell proliferation nih.gov. Studies on other anticancer agents have utilized various cancer cell lines to determine their cytotoxic effects and impact on the cell cycle nih.govscielo.brmdpi.com.

The modulation of immune responses can also be assessed in vitro. For example, the expression of costimulatory molecules like CD86 on antigen-presenting cells is critical for T-cell activation nih.govnih.gov. Investigating the effect of this compound on CD86 expression could reveal potential immunomodulatory properties.

Furthermore, the ability of a compound to induce cellular differentiation is a key therapeutic strategy in certain cancers. The link between cell cycle regulators and cell type-specific gene expression is a critical area of study in developmental biology and oncology nih.gov. Assays to determine if this compound can promote the differentiation of cancer cells would be a valuable component of its preclinical evaluation.

Antimicrobial Activity (Antibacterial, Antiviral, Antifungal)

The therapeutic potential of this compound may extend to infectious diseases. The antimicrobial properties of related chemical structures have been a subject of investigation. For instance, amide derivatives of 2-(2-bromophenyl)cyclopropane have shown some level of antibacterial and antifungal activity mdpi.com. Specifically, certain synthesized derivatives exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with MIC80 values of 32 and 64 μg/mL, respectively mdpi.com.

Similarly, other studies have explored the antimicrobial and antifungal effects of compounds containing a 2-bromophenyl moiety, such as 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates and 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles zsmu.edu.uazsmu.edu.ua. These studies indicate that the 2-bromophenyl group can be a component of molecules with antimicrobial properties.

The antiviral potential of cyclopropane-containing nucleoside analogues has also been explored, although the specific compounds tested did not show significant activity against a range of viruses nih.govnih.govresearchgate.net. The broad structural diversity of natural products and their derivatives continues to be a source of new antiviral agents frontiersin.org.

To ascertain the antimicrobial profile of this compound, it would need to be screened against a panel of clinically relevant bacteria, fungi, and viruses.

Anticancer Potential

The anticancer potential of this compound is a significant area of interest, primarily due to the established role of its structural class (phenylcyclopropylamines) as inhibitors of epigenetic modifiers like LSD1 nih.govnih.govnih.gov. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells, thereby inhibiting tumor growth nih.gov.

The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells scienceopen.com. The evaluation of the antiproliferative activity of this compound against a panel of human cancer cell lines would be a crucial first step. Subsequent mechanistic studies would investigate its effects on cell cycle progression, apoptosis induction, and specific signaling pathways involved in cancer development.

In Vivo Efficacy Studies (Focus on Mechanisms, not clinical outcome)

Following promising in vitro results, in vivo studies in animal models are essential to understand the efficacy and mechanism of action of this compound in a whole-organism context. These studies are designed to bridge the gap between in vitro activity and potential clinical application, focusing on the pharmacodynamic effects of the compound.

For potential anticancer applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. In such models, the effect of this compound on tumor growth would be monitored. Mechanistic studies would involve the analysis of tumor tissue to assess target engagement (e.g., inhibition of LSD1 activity), changes in histone methylation patterns, and downstream effects on gene expression.

If the compound shows potential as a neuroprotective agent through MAO inhibition, animal models of neurodegenerative diseases would be employed. In these models, researchers would investigate the compound's ability to protect neurons from damage and would measure levels of neurotransmitters and their metabolites in the brain to confirm the mechanism of action.

For potential antimicrobial applications, infection models would be utilized to determine if this compound can reduce the burden of bacteria, fungi, or viruses in vivo. Mechanistic studies in this context might involve assessing the host's immune response to the infection in the presence of the compound.

An in-depth examination of the preclinical research and therapeutic potential of the chemical compound this compound reveals its significant promise in the landscape of modern drug discovery. As a derivative of trans-2-phenylcyclopropylamine (2-PCPA), this compound is part of a class of molecules that have garnered substantial interest for their ability to interact with key biological targets. This article explores its potential antitumor efficacy, its role in modulating neurotransmitter activity, and its broader implications for the development of new therapeutic agents.

Computational and Mechanistic Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(2-bromophenyl)cyclopropanamine, which is an analogue of the well-known monoamine oxidase (MAO) inhibitor tranylcypromine (B92988), docking studies are pivotal in understanding its interaction with MAO-A and MAO-B enzymes. drugbank.com

Elucidation of Binding Modes with Target Proteins

Molecular docking studies on analogues of 2-phenylcyclopropanamine have provided insights into their binding modes within the active sites of target proteins, particularly monoamine oxidases (MAOs). nih.gov Tranylcypromine and its derivatives are known to act as irreversible inhibitors of MAO. wikipedia.org The binding mode typically involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site.

The phenylcyclopropylamine scaffold positions the molecule within the hydrophobic active site cavity of the enzyme. The amine group is crucial for the initial non-covalent interactions and subsequent chemical reaction. For 2-(2-bromophenyl)cyclopropanamine, the bromophenyl group would be expected to occupy a hydrophobic pocket within the active site. The specific orientation and interactions of this group can influence the compound's affinity and selectivity for MAO-A versus MAO-B.

Docking studies of similar compounds, such as certain pyrazole (B372694) analogues, have highlighted the importance of hydrogen bond interactions with specific residues like His90, Arg513, and Ser353 in the active site of cyclooxygenase (COX) enzymes, a principle of specific ligand-protein interactions that also applies to MAO inhibitors. nih.gov In the context of MAO, key residues in the active site that would be expected to interact with 2-(2-bromophenyl)cyclopropanamine include tyrosine residues that form the aromatic cage of the active site.

Prediction of Apparent Affinity

The apparent affinity of a ligand for its target protein can be estimated using the scoring functions within molecular docking programs. These functions calculate a value that represents the strength of the binding interaction, often expressed as a binding energy or a docking score. For 2-(2-bromophenyl)cyclopropanamine, a lower binding energy or a higher docking score would predict a higher apparent affinity for its target enzyme.

The affinity is influenced by a combination of factors including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The presence of the bromine atom on the phenyl ring of 2-(2-bromophenyl)cyclopropanamine can significantly impact its binding affinity. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may contribute to the binding affinity if a suitable halogen bond acceptor is present in the active site.

Pharmacophore Modeling

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to exert a specific biological activity. For monoamine oxidase inhibitors, pharmacophore models have been developed to identify the key features required for potent inhibition. mdpi.comappconnect.in

A typical pharmacophore model for a non-selective MAO inhibitor like tranylcypromine would include:

A hydrophobic group, corresponding to the phenyl ring.

A positive ionizable feature, representing the primary amine.

The spatial relationship between these features is critical for proper alignment within the enzyme's active site.

For 2-(2-bromophenyl)cyclopropanamine, the pharmacophore would be similar, with the bromophenyl group contributing to the hydrophobic feature. The bromine atom itself might also be considered a specific feature, potentially a halogen bond donor. These models are instrumental in virtual screening campaigns to identify novel MAO inhibitors from large chemical databases. nih.gov

Below is a table summarizing the key pharmacophoric features for MAO inhibitors based on the 2-phenylcyclopropanamine scaffold.

FeatureDescriptionRole in Binding
Hydrophobic Group The phenyl ring and its substituents.Occupies a hydrophobic pocket in the MAO active site, contributing to binding affinity.
Positive Ionizable Group The primary amine of the cyclopropane (B1198618) ring.Forms ionic interactions and is crucial for the chemical mechanism of inhibition.
Cyclopropyl (B3062369) Ring The three-membered ring structure.Provides a rigid scaffold that correctly orients the phenyl and amine groups.

Mechanistic Probes for Enzyme Oxidation and Metabolism

Understanding the mechanism of enzyme oxidation and the resulting metabolic products is essential for characterizing the activity and fate of 2-(2-bromophenyl)cyclopropanamine.

Distinction between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Mechanisms

The enzymatic oxidation of amines by monoamine oxidase is a complex process. Two primary mechanisms have been proposed for the initial step of amine oxidation: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the HAT mechanism , a hydrogen atom (a proton and an electron) is directly transferred from the substrate's α-carbon to the enzyme's FAD cofactor. In the SET mechanism , a single electron is first transferred from the nitrogen atom of the amine to the FAD cofactor, forming a radical cation intermediate. This is followed by proton transfer from the α-carbon.

For phenylcyclopropylamines, the mechanism is believed to proceed through a SET pathway, leading to the formation of a radical cation on the nitrogen. This intermediate is key to the subsequent ring opening and covalent modification of the FAD cofactor.

Analysis of Ring-Opened Products

A key feature of the metabolism of cyclopropylamines is the opening of the cyclopropane ring. Studies on the closely related compound, trans-2-phenylcyclopropylamine, have shown that electrophilic cleavage of the cyclopropane ring can occur. nih.govresearchgate.net This reaction is thought to be initiated by the oxidation of the amine group by the enzyme.

The resulting radical cation can undergo homolytic cleavage of a vicinal C-C bond in the cyclopropane ring, leading to a reactive intermediate that covalently binds to and inactivates the enzyme. Alternatively, in the presence of a strong acid, dicationic intermediates can be formed, leading to ring opening through cleavage of the distal C2-C3 bond. nih.govnih.gov This process is influenced by the electron-withdrawing nature of the ammonium (B1175870) group, which weakens the distal bond. nih.gov The analysis of these ring-opened products provides direct evidence for the metabolic pathway and the mechanism of irreversible inhibition.

The table below outlines the likely products resulting from the ring-opening of the 2-phenylcyclopropanamine scaffold.

Product TypeDescriptionFormation Pathway
Covalent Adduct The inhibitor covalently attached to the FAD cofactor of MAO.Formed after single electron transfer and ring opening within the enzyme's active site.
Ring-Opened Metabolites Various linear C3 species derived from the cyclopropane ring.Result from the breakdown of the cyclopropane ring following oxidation.

Future Directions and Research Perspectives

Development of Highly Selective Inhibitors

The parent compound, 2-PCPA (tranylcypromine), is a known inhibitor of both monoamine oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. acs.orgacs.org LSD1 is a critical regulator of gene expression through the demethylation of histone H3 and is implicated in various cancers, making it a desirable therapeutic target. nih.govnih.gov A major research goal is to design derivatives of the 2-phenylcyclopropylamine scaffold that exhibit high selectivity for LSD1 over MAOs to minimize off-target effects.

The strategy involves structural modifications to the 2-PCPA framework. For instance, researchers have designed and synthesized derivatives with substitutions on the phenyl ring to enhance interactions with the LSD1 active site. nih.govcapes.gov.br One such derivative, S2101, demonstrated significantly stronger inhibition of LSD1 and weaker inhibition of MAOs compared to tranylcypromine (B92988). acs.orgnih.gov Further development led to N-alkylated 2-PCPA-based inhibitors, such as S2116 and S2157, which showed even greater potency for LSD1 and improved selectivity over MAOs. nih.gov The introduction of the 2-bromo substituent in 2-(2-bromophenyl)cyclopropanamine HCl represents a logical step in this line of inquiry, aiming to exploit specific interactions within the enzyme's active site to achieve superior selectivity.

Table 1: Inhibitory Potency of select 2-Phenylcyclopropylamine Derivatives

Compound Target kinact/KI (M-1s-1) IC50 (µM) Selectivity Notes
Tranylcypromine (2-PCPA) LSD1 - ~2 Also a potent MAO inhibitor. acs.orgcapes.gov.br
Tranylcypromine (2-PCPA) MAO-A/B - ~20 Less potent against MAOs than LSD1 in some assays. acs.org
S2101 LSD1 4560 - Over 250-fold more selective for LSD1 than MAO-B. acs.orgnih.gov
S2116 LSD1 - - 2.0-fold more potent than S2101 with improved selectivity over MAOs. nih.gov
S2157 LSD1 - - 2.6-fold more potent than S2101 with improved selectivity over MAOs. nih.gov

Exploration of Novel Biological Targets

While LSD1 is a primary focus, the cyclopropane (B1198618) scaffold is versatile and has been explored for its activity against other novel biological targets. nih.gov The structural rigidity and unique electronic properties of the cyclopropylamine (B47189) moiety make it a valuable pharmacophore for inhibiting various enzymes. nih.govunl.pt

Research has shown that cyclopropane-containing molecules can be potent inhibitors of other cancer-related kinases. For example, through fragment-assisted and structure-based drug design, a series of cis-1,2,2-trisubstituted cyclopropane derivatives were identified as highly potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in non-small cell lung cancer. nih.govresearchgate.net Similarly, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potential inhibitors of c-Met kinase, another important target in oncology. nih.gov Other research has identified a 2-(3-bromophenyl)-quinazoline derivative as a selective lead inhibitor for Aurora A kinase. mdpi.com The potential for this compound to interact with these or other undiscovered targets remains an active area of investigation.

Advanced Stereoselective Synthetic Methodologies

The biological activity of 2-phenylcyclopropylamine derivatives is highly dependent on their stereochemistry. For instance, the (+)-trans enantiomer of 2-PCPA has a significantly greater potency for MAO inhibition than the (-)-enantiomer. google.com This necessitates the development of robust and efficient stereoselective synthetic methods.

Several synthetic routes have been established for producing specific enantiomers of 2-phenylcyclopropanamine derivatives. google.com A common approach involves the reaction of a substituted styrene (B11656) with diazoethylacetate to form a cyclopropyl (B3062369) carboxylate, which is then converted to the amine via a Curtius rearrangement. google.com Other methods start from substituted cinnamic acids or benzaldehydes. google.com For example, one process involves a diastereoselective cyclopropanation of a cinnamic acid derivative, followed by saponification and a four-step Curtius rearrangement to yield the desired cyclopropylamine. google.com Another advanced method utilizes a Hofmann degradation of a cyclopropanecarboxamide, which can be derived from a cyclopropanation reaction. google.com These methodologies can be adapted for the synthesis of enantiomerically pure (1R,2S)- or (1S,2R)-2-(2-bromophenyl)cyclopropanamine HCl, allowing for a detailed investigation of the structure-activity relationship of each stereoisomer.

Integration of Computational and Experimental Approaches for Rational Design

The development of potent and selective inhibitors based on the 2-phenylcyclopropylamine scaffold has been significantly accelerated by the integration of computational and experimental techniques. Structure-based drug design (SBDD) is a cornerstone of this approach. researchgate.net By determining the crystal structure of a target enzyme in complex with an inhibitor, researchers can visualize the key molecular interactions that drive binding and potency. acs.orgnih.gov

For example, the crystal structure of LSD1 bound to 2-PCPA derivatives revealed that the inhibitor forms a covalent adduct with the FAD cofactor and that the phenyl ring could be modified to create more extensive and favorable interactions with surrounding amino acid residues. acs.orgcapes.gov.br This insight provided a rational basis for designing new analogs with improved affinity and selectivity. capes.gov.br Similarly, computational docking analyses combined with fragment-based screening were instrumental in the discovery of novel cyclopropane-based ALK inhibitors. nih.govresearchgate.net Such integrated approaches are crucial for the rational design of next-generation inhibitors derived from this compound, allowing for the precise tuning of its properties to optimize interactions with specific biological targets.

Expanding Applications in Diverse Therapeutic Areas

The ability of 2-phenylcyclopropylamine derivatives to modulate key enzymes opens up a wide range of potential therapeutic applications. The most prominent area is oncology, given the role of LSD1 in tumor progression and the potential to target kinases like ALK and c-Met. nih.govnih.govnih.gov Inhibition of LSD1 can restore the expression of silenced tumor suppressor genes. nih.gov

Beyond cancer, LSD1 inhibitors are being investigated for the treatment of non-malignant diseases, including viral infections like herpes simplex virus (HSV), where the viral machinery is dependent on the host's LSD1 enzyme. acs.org There is also interest in their potential for treating neurological and psychiatric conditions such as schizophrenia and Rett's syndrome, due to the role of histone methylation in gene expression in the brain. nih.gov The diverse biological activities associated with the cyclopropane ring suggest that derivatives of this compound could find applications as anti-inflammatory, antifungal, or antibacterial agents, representing a rich field for future therapeutic exploration. nih.govunl.pt

Q & A

Q. What are the common synthetic routes for 2-(2-bromophenyl)cyclopropanamine HCl, and how can decarboxylation byproducts be minimized?

The synthesis typically involves multi-step organic reactions, including cyclopropanation of bromophenyl precursors. A key challenge is avoiding decarboxylation during ester hydrolysis. For example, base-catalyzed hydrolysis of malonate esters (e.g., dimethyl 2-(2-bromophenyl)-2-methylmalonate) with NaOH followed by HCl acidification often yields racemic propanoic acid derivatives instead of the desired malonic acid. To mitigate this, controlled reaction conditions (e.g., stoichiometric base, low temperature) and alternative intermediates (e.g., stabilized enolates) are recommended .

Q. How can the hydrochloride salt of 2-(2-bromophenyl)cyclopropanamine be purified effectively?

Precipitation with HCl in ether is a standard method for isolating the hydrochloride salt. For instance, crude amines are dissolved in a polar solvent (e.g., ethanol), acidified with 2 M HCl, and precipitated using diethyl ether. This method achieves >85% yield and high purity, as demonstrated in analogous cyclopropanamine syntheses .

Q. What analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the cyclopropane ring and bromophenyl substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For hydrochloride salts, elemental analysis (Cl content) and Fourier-Transform Infrared (FTIR) spectroscopy (amine-HCl stretch at ~2500 cm⁻¹) validate salt formation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselective methods often employ chiral catalysts or auxiliaries during cyclopropanation. Palladium-catalyzed coupling reactions (e.g., using EDCI·HCl and DMAP) with chiral ligands (e.g., BINAP) can induce asymmetry. However, competing racemization during acidification (e.g., HCl treatment) requires careful pH control. Recent work highlights the use of enantiopure malonate esters to preserve stereochemistry during hydrolysis .

Q. What strategies are used to evaluate the biological activity of 2-(2-bromophenyl)cyclopropanamine derivatives?

The cyclopropane ring and bromophenyl group interact with hydrophobic protein pockets, making the compound a candidate for targeting enzymes or receptors. In vitro assays (e.g., kinase inhibition, GPCR binding) are paired with molecular docking studies to predict interactions. For example, analogs like 2-fluoro deschloroketamine HCl are studied for CNS activity via electrophysiology and behavioral models .

Q. How does the bromine substituent influence the compound’s stability under varying pH conditions?

The electron-withdrawing bromine atom enhances electrophilicity but may promote instability in basic conditions. Stability studies in buffered solutions (pH 1–12) reveal decomposition via SNAr (nucleophilic aromatic substitution) at pH >10. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent photodegradation and hydrolysis .

Data Contradictions and Resolution

Q. How can conflicting reports about the compound’s solubility be resolved?

Discrepancies in solubility (e.g., in water vs. DMSO) arise from variations in salt form (freebase vs. HCl) and crystallinity. Methodological standardization is critical: use USP-grade solvents, quantify solubility via UV-Vis spectroscopy at λmax, and report results with temperature/pH conditions. For example, the hydrochloride salt shows higher aqueous solubility (~50 mg/mL) than the freebase (<1 mg/mL) due to ionic interactions .

Methodological Best Practices

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

The compound’s amine group is prone to oxidation. Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) for reactions. For Pd-catalyzed couplings, degas solvents with freeze-pump-thaw cycles and employ reducing agents (e.g., NaBH₄) to stabilize intermediates. Post-reaction, immediate acidification with HCl prevents amine oxidation .

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Reactant of Route 1
2-(2-bromophenyl)cyclopropanamine HCl
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2-(2-bromophenyl)cyclopropanamine HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.